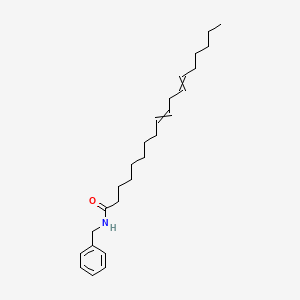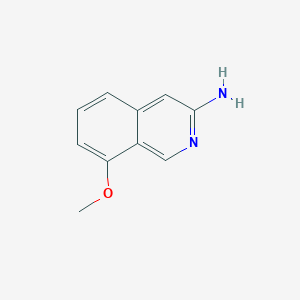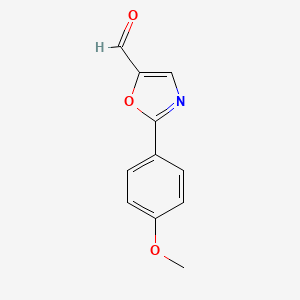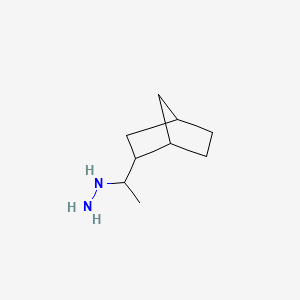
(1-(2-Norbornyl)ethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Norbornyl)ethyl)hydrazine is a hydrazine derivative characterized by the presence of a norbornyl group attached to the ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Norbornyl)ethyl)hydrazine typically involves the reaction of norbornyl derivatives with hydrazine. One common method is the nucleophilic addition of hydrazine to norbornyl ethyl ketones, followed by reduction to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of hydrazine derivatives, including this compound, often employs the Raschig process or the Bayer Ketazine process. These methods involve the oxidation of ammonia using chlorine or hydrogen peroxide in the presence of a ketone .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(2-Norbornyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used in the formation of hydrazones.
Major Products:
Hydrazones: Formed through the reaction with aldehydes or ketones.
Amines: Resulting from reduction reactions.
Azines: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(1-(2-Norbornyl)ethyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of foamed plastics, pharmaceuticals, and biodegradable pesticides.
Wirkmechanismus
The mechanism of action of (1-(2-Norbornyl)ethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, affecting metabolic pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
(1-(2-Norbornyl)ethyl)amine: Similar structure but lacks the hydrazine group.
(1-(2-Norbornyl)ethyl)hydrazone: Formed through the reaction of (1-(2-Norbornyl)ethyl)hydrazine with aldehydes or ketones.
2-Norbornyl cation: A related carbocation with different reactivity and applications.
Eigenschaften
CAS-Nummer |
57874-31-4 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)ethylhydrazine |
InChI |
InChI=1S/C9H18N2/c1-6(11-10)9-5-7-2-3-8(9)4-7/h6-9,11H,2-5,10H2,1H3 |
InChI-Schlüssel |
AKYPTLPAJPZGLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC2CCC1C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


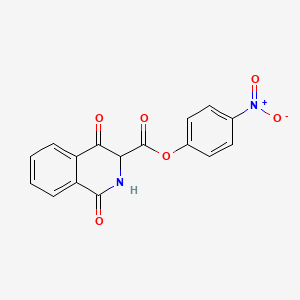
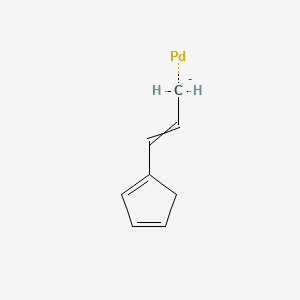


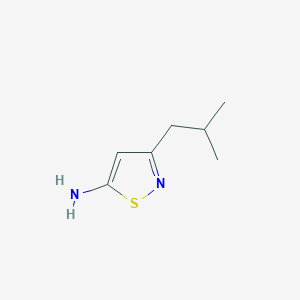

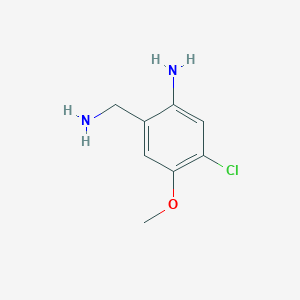
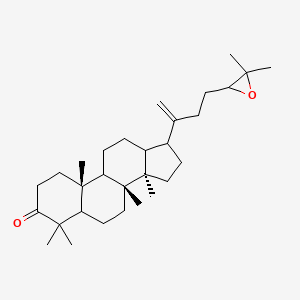
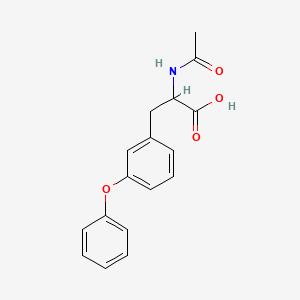

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
